Product packaging for Dimethocaine-d4 Hydrochloride(Cat. No.:CAS No. 1346601-45-3)

Dimethocaine-d4 Hydrochloride

Cat. No.: B585884
CAS No.: 1346601-45-3
M. Wt: 318.878
InChI Key: WWTWKTDXBNHESE-KQWCWKDASA-N

Description

Contextualization as a Deuterated Isotope and Research Standard

Dimethocaine-d4 Hydrochloride is a synthetic compound where four hydrogen atoms on the benzene (B151609) ring of the dimethocaine (B1670663) molecule have been replaced with deuterium (B1214612), a stable (non-radioactive) isotope of hydrogen. lgcstandards.comassuredpharmaceutical.com This isotopic labeling makes it an invaluable tool for researchers. It is classified as an analytical reference standard, meaning it is a highly purified and well-characterized substance used as a benchmark in analytical tests. caymanchem.combioscience.co.uk The deuteration provides a distinct mass signature that allows it to be differentiated from its non-deuterated counterpart in mass spectrometry analyses. musechem.com

Significance in Modern Chemical and Biomedical Research Paradigms

In modern research, particularly in areas like drug metabolism studies and toxicology, the ability to accurately quantify specific substances in complex biological matrices is paramount. chemicalbook.comresearchgate.net this compound's significance stems from its ability to enhance the accuracy and reliability of such quantitative methods. assuredpharmaceutical.com The use of stable isotope-labeled compounds has become a gold standard in quantitative mass spectrometry, as it helps to correct for variations that can occur during sample preparation and analysis. researchgate.net

Role as a Stable Isotope-Labeled Internal Standard (SIL-IS)

The principal role of this compound is to serve as a stable isotope-labeled internal standard (SIL-IS). lgcstandards.comresearchgate.net In quantitative analysis, an internal standard is a known amount of a compound, chemically similar to the analyte (the substance being measured), which is added to the sample before processing. Since the SIL-IS has nearly identical chemical and physical properties to the unlabeled analyte, it experiences similar losses during extraction and variations in instrument response. researchgate.net By comparing the analytical signal of the analyte to that of the known quantity of the SIL-IS, researchers can achieve highly accurate and precise measurements. researchgate.net

Overview of its Primary Research Utility and Applications

The primary research utility of this compound is in quantitative analytical methods, most notably liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). chemicalbook.comcore.ac.uk These techniques are widely used in:

Forensic Toxicology: To accurately quantify dimethocaine in biological samples (e.g., blood, urine) in cases of suspected drug use or overdose. researchgate.netojp.gov The use of a deuterated standard helps to ensure the reliability of the results, which is critical in a legal context.

Pharmaceutical Research: In studies of drug metabolism and pharmacokinetics, where researchers track the absorption, distribution, metabolism, and excretion of dimethocaine. chemicalbook.com

Clinical Chemistry: For the development of diagnostic tests and for therapeutic drug monitoring, although this is more of a potential application given dimethocaine's status.

Properties

CAS No.

1346601-45-3

Molecular Formula

C16H27ClN2O2

Molecular Weight

318.878

IUPAC Name

[3-(diethylamino)-2,2-dimethylpropyl] 4-amino-2,3,5,6-tetradeuteriobenzoate;hydrochloride

InChI

InChI=1S/C16H26N2O2.ClH/c1-5-18(6-2)11-16(3,4)12-20-15(19)13-7-9-14(17)10-8-13;/h7-10H,5-6,11-12,17H2,1-4H3;1H/i7D,8D,9D,10D;

InChI Key

WWTWKTDXBNHESE-KQWCWKDASA-N

SMILES

CCN(CC)CC(C)(C)COC(=O)C1=CC=C(C=C1)N.Cl

Synonyms

1-Amino(benz-d4-oyl)-2,2-dimethyl-3-diethylaminopropanol Hydrochloride;  3-Diethylamino-2,2-dimethylpropyl p-amino(benz-d4-oate) Hydrochloride;  Diethylaminoneopentyl Alcohol Hydrochloride p-Amino(benz-d4-oate);  Larocaine-d4 Hydrochloride; 

Origin of Product

United States

Synthesis and Isotopic Labeling Methodologies for Research

Strategic Approaches for Deuterated Dimethocaine (B1670663) Hydrochloride Synthesis

The synthesis of Dimethocaine-d4 Hydrochloride is a targeted process designed to introduce deuterium (B1214612) atoms at specific, stable positions within the molecule. While detailed proprietary synthesis routes are not fully disclosed, the general strategy involves using deuterated precursors or reagents during the chemical synthesis process.

A key intermediate in the preparation of this compound is 3-(Diethylamino)-2,2-dimethyl-1-propanol 4-Nitrobenzoate-d4 Hydrochloride. usbio.netpharmaffiliates.com This suggests that the deuterium labels are incorporated into the benzoyl portion of the molecule. The synthesis likely proceeds via the esterification of 3-(diethylamino)-2,2-dimethyl-1-propanol with a deuterated 4-nitrobenzoyl chloride, followed by the reduction of the nitro group to an amino group to yield the final Dimethocaine-d4 base, which is then converted to the hydrochloride salt.

The strategic placement of deuterium atoms on the aromatic ring is crucial. This position is less likely to undergo hydrogen-deuterium exchange under typical analytical conditions, ensuring the isotopic stability of the standard. The use of deuterated starting materials, such as a deuterated benzoic acid derivative, is a common and effective method for achieving high levels of isotopic incorporation.

Table 1: Key Precursors and Intermediates in Dimethocaine-d4 Synthesis

Compound Name Role in Synthesis
3-(Diethylamino)-2,2-dimethyl-1-propanol Core structural component (amine/alcohol portion)
4-Nitrobenzoyl chloride-d4 Deuterated acylating agent for ester formation

Methodologies for Assessing Isotopic Purity and Chemical Integrity for Research Applications

Ensuring the quality of this compound is paramount for its use as a research and internal standard. This involves rigorous assessment of both its chemical purity (the percentage of the desired compound) and its isotopic purity (the percentage of molecules correctly labeled with four deuterium atoms).

Mass Spectrometry (MS): This is the primary technique for verifying isotopic labeling. clearsynth.com High-resolution mass spectrometry (HRMS) can precisely determine the molecular weight of the compound, confirming the mass increase corresponding to the four deuterium atoms (an increase of approximately 4 Da compared to the unlabeled analog). scbt.com Tandem mass spectrometry (MS/MS) is used to fragment the molecule, and analyzing the mass of the fragments helps confirm that the deuterium labels are retained in the expected parts of the molecular structure, ensuring their stability during analysis. nih.govdea.gov The absence of significant cross-contribution between the ion signals for the deuterated standard and the non-deuterated analyte is a critical quality parameter. acs.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for structural elucidation and purity assessment.

¹³C NMR: Provides information about the carbon skeleton of the molecule, which should be consistent with the expected structure of Dimethocaine. mdpi.com

No-D NMR: Recent advancements allow for NMR analysis without deuterated solvents, which can be useful for quantifying the compound and detecting impurities. acs.orgrsc.org

Chromatographic Techniques:

High-Performance Liquid Chromatography (HPLC): HPLC coupled with a UV or MS detector is used to determine the chemical purity of the compound. conicet.gov.ar It separates the main compound from any synthesis-related impurities or degradation products.

Gas Chromatography (GC): GC, often coupled with a Flame Ionization Detector (FID) or a mass spectrometer (GC-MS), is another method to assess purity, particularly for volatile compounds or after derivatization. dea.gov

Table 2: Analytical Techniques for Quality Assessment of Dimethocaine-d4 HCl

Technique Purpose Key Findings
Mass Spectrometry (MS/MS) Confirms isotopic mass, label location, and isotopic purity. nih.govtexilajournal.com Verifies the mass shift of +4 Da and ensures deuterium atoms are stably bound to the benzoyl ring. dea.gov
¹H NMR Spectroscopy Confirms molecular structure and location of deuteration. acs.org Absence of aromatic proton signals confirms deuteration on the phenyl ring. rsc.org
HPLC Determines chemical purity. conicet.gov.ar Quantifies the percentage of Dimethocaine-d4 HCl relative to other impurities.

Advanced Derivatization Techniques for Enhanced Analytical Characterization in Research

Derivatization is a chemical modification process used to improve the analytical properties of a compound, particularly for gas chromatography. jfda-online.comresearchgate.net While Dimethocaine can be analyzed directly, derivatization can enhance its volatility, thermal stability, and chromatographic behavior, leading to improved sensitivity and peak shape. jfda-online.com

For amine-containing compounds like Dimethocaine, the most common derivatization methods involve acylation or silylation. jfda-online.comresearchgate.net

Acylation: Reagents such as trifluoroacetic anhydride (B1165640) (TFAA), pentafluoropropionic anhydride (PFPA), or heptafluorobutyric anhydride (HFBA) react with the primary amine group on the benzoyl ring. nih.gov This process creates a less polar and more volatile derivative suitable for GC-MS analysis. The resulting fluorinated derivatives are also highly responsive to electron capture detection.

Silylation: Silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) can also react with the primary amine. journal-imab-bg.org Silylation replaces the active hydrogen atom with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group, which reduces the compound's polarity and improves its thermal stability. journal-imab-bg.orgojp.gov

These derivatization techniques are crucial when developing robust quantitative methods, as they can overcome issues related to poor chromatography of the underivatized amine. unodc.org When using Dimethocaine-d4 as an internal standard, it is essential that it undergoes the same derivatization reaction as the non-deuterated analyte to ensure they behave identically during extraction and analysis, a key principle for accurate quantification using isotope dilution mass spectrometry. aptochem.com

Table 3: Common Derivatization Reagents for Amine Analysis

Reagent Class Example Reagent Target Functional Group Benefit for GC-MS
Acylating Agents Pentafluoropropionic anhydride (PFPA) nih.gov Primary Amine Increased volatility and detector sensitivity. jfda-online.com
Acylating Agents Trifluoroacetic anhydride (TFAA) nih.govojp.gov Primary Amine Improved thermal stability and chromatographic peak shape. jfda-online.com

Advanced Analytical Methodologies in Chemical and Biomedical Research

Mass Spectrometry (MS)-Based Approaches

Mass spectrometry has become an indispensable tool in analytical chemistry, offering high sensitivity and the ability to determine the molecular weight and structure of compounds. Various MS-based techniques are employed for the analysis of Dimethocaine-d4 Hydrochloride, each with its specific advantages.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique that combines the separation capabilities of liquid chromatography with the sensitive and selective detection of tandem mass spectrometry. In the analysis of dimethocaine (B1670663), and by extension its deuterated analog, LC-MS/MS is a confirmatory method used for sensitive and specific analyses. core.ac.uk

The primary application of this compound in LC-MS/MS is as an internal standard. sciex.comnih.gov The use of a stable isotopically labeled internal standard (SIL-IS) is essential for accurate quantification, as it co-elutes with the analyte of interest and experiences similar matrix effects, but is distinguishable by its different mass. chromatographyonline.com This normalization is critical for overcoming variations in sample preparation and instrument response, thereby reducing the risk of analytical error. chromatographyonline.comamolf.nlnih.gov For instance, in methods developed for the simultaneous determination of cocaine and its metabolites in whole blood, deuterated analogs are added to the samples before extraction to ensure accuracy. nih.gov The principle of using multiple reaction monitoring (MRM) mode in LC-MS/MS allows for the selective detection of specific precursor-to-product ion transitions, enhancing the specificity of the analysis. acs.org

A typical LC-MS/MS workflow for analyzing compounds like dimethocaine involves:

Sample Preparation: This often includes protein precipitation, followed by solid-phase extraction (SPE) to clean up the sample and concentrate the analytes. sciex.comnih.gov

Chromatographic Separation: A liquid chromatograph separates the analytes from other components in the sample matrix.

Ionization and Detection: The separated compounds are ionized and then detected by the mass spectrometer.

The use of deuterated standards like this compound is a cornerstone of robust quantitative LC-MS/MS methods in forensic and clinical toxicology. core.ac.uklipscomb.edu

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry (GC-MS) is another cornerstone technique in forensic and analytical toxicology. esmed.org Similar to its role in LC-MS/MS, this compound serves as an invaluable internal standard in GC-MS analyses. jcami.eunih.gov The use of deuterated analogs in GC-MS helps to correct for variations during sample preparation and analysis, leading to more accurate and reliable quantification. researchgate.net

For GC-MS analysis of polar compounds like cocaine metabolites, derivatization is often required to improve their volatility and chromatographic properties. jcami.eu Even with these additional sample preparation steps, the co-elution and similar chemical behavior of the deuterated standard with the target analyte ensure that any variability introduced during derivatization is accounted for. chromatographyonline.com Studies have shown that while there can be differences in the mass spectral responses between an analyte and its deuterated analog, the use of these standards is still considered the most appropriate method for quantification. researchgate.net

The selected ion monitoring (SIM) mode is frequently used in GC-MS to enhance sensitivity and selectivity by monitoring specific ions characteristic of the analyte and the internal standard. jcami.eu

Direct Analysis in Real-Time Mass Spectrometry (DART-MS) Integration for Rapid Screening

Direct Analysis in Real-Time Mass Spectrometry (DART-MS) is an ambient ionization technique that allows for the rapid, direct analysis of samples with minimal or no preparation. nih.govnist.gov This makes it a powerful tool for high-throughput screening in forensic science. bruker.comresearchgate.net DART-MS can be used for the presumptive identification of drugs of abuse by detecting the protonated molecule [M+H]⁺. researchgate.net

While DART-MS is primarily a qualitative or semi-quantitative technique, its integration with methods that mitigate matrix effects, such as the use of an internal standard, can improve its quantitative capabilities. acs.orgnist.gov In some applications, sample cleanup using techniques like solid-phase extraction may still be necessary to reduce ion suppression from matrix components like creatinine (B1669602) in urine. itspsolutions.com The development of advanced algorithms, such as the Inverted Library-Search Algorithm (ILSA), further enhances the ability of DART-MS to analyze complex mixtures and make presumptive identifications. nih.govacs.org

The key advantages of DART-MS include:

Speed: Near-instantaneous results. nih.gov

Minimal Sample Preparation: Samples can often be analyzed in their native state. nih.gov

Broad Applicability: Can detect a wide range of compounds. nih.gov

The combination of DART-MS with other techniques, like ion mobility spectrometry, can provide additional dimensions of separation and increase confidence in identification. nih.gov

High-Resolution Mass Spectrometry (HRMS) in Metabolite Identification Studies

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which is crucial for determining the elemental composition of unknown compounds and identifying metabolites. researchgate.netkcl.ac.uk In the context of dimethocaine research, HRMS, often coupled with liquid chromatography (LC-HRMS), is instrumental in studying its metabolism. researchgate.netchemicalbook.com

LC-HRMS enables the untargeted, full-scan data acquisition of all ions in a sample, allowing for retrospective analysis of the data to identify previously unknown metabolites. researchgate.netkcl.ac.uk This capability is particularly valuable in the study of new psychoactive substances where reference standards for metabolites may not be available. researchgate.net Studies on dimethocaine have utilized LC-HRMS to identify various phase I and phase II metabolites in rat urine. researchgate.netchemicalbook.com

The accurate mass data obtained from HRMS allows for the confident identification of metabolites by comparing the measured mass to the theoretical mass of proposed structures. tdx.cat This technique has been successfully applied to identify metabolites of numerous drugs in various biological matrices. nih.govnih.govresearchgate.net

Analytical Method Validation and Quality Control in Research Settings

The validation of analytical methods is a critical process in ensuring the reliability and accuracy of research findings. For forensic and clinical toxicology, this involves demonstrating the method's specificity, linearity, accuracy, precision, and robustness. mdpi.com The use of this compound as an internal standard is a key component of quality control in these validated methods. gtfch.org

Quality control (QC) samples, which are matrix samples spiked with a known concentration of the analyte, are analyzed alongside unknown samples to monitor the performance of the analytical method. core.ac.ukgtfch.org The preparation of these QC samples should be independent of the calibration standards to provide an unbiased assessment of accuracy. gtfch.org

The use of deuterated internal standards is considered a best practice in quantitative mass spectrometry for several reasons: researchgate.netgtfch.org

They have physicochemical properties that are very similar to the target analyte. gtfch.org

They can correct for variations in extraction efficiency and matrix effects. chromatographyonline.com

The deuterium (B1214612) label should result in mass fragments that are clearly distinguishable from the non-deuterated compound. gtfch.org

Regulatory and accrediting bodies provide guidelines for method validation and quality control to ensure that analytical results are defensible and of high quality. gtfch.orgacs.org These guidelines often specify the use of internal standards, particularly isotopically labeled ones, for quantitative analysis. chromatographyonline.comgtfch.org

Establishment of Calibration Curves and Assessment of Linearity

To assess linearity, a calibration curve would be constructed by plotting the peak area ratio of Dimethocaine to this compound against a series of known concentrations of Dimethocaine. The linearity of this curve is typically evaluated by the coefficient of determination (R²), with a value of ≥0.99 being desirable. Without published studies, specific concentration ranges and resulting R² values for methods using this compound are unavailable.

Determination of Sensitivity Parameters: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) represents the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Limit of Quantitation (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. These values are crucial for determining the sensitivity of an analytical method. For instance, the LOD is often defined by a signal-to-noise ratio of 3:1, and the LOQ by a ratio of 10:1. Specific LOD and LOQ values for Dimethocaine analysis using this compound as an internal standard have not been reported in the available literature.

Evaluation of Intra-day and Inter-day Precision, Accuracy, and Reproducibility

Precision, a measure of the random error of a method, is typically expressed as the relative standard deviation (RSD) of replicate measurements. Intra-day precision is assessed by analyzing samples on the same day, while inter-day precision is determined over several days. Accuracy, which reflects the closeness of a measured value to the true value, is often evaluated through recovery studies in spiked samples. Reproducibility refers to the ability of a method to produce consistent results across different laboratories. Detailed data tables showcasing these parameters for methods employing this compound are not available.

Comprehensive Analysis of Matrix Effects and Internal Standard Variability in Complex Matrices

Matrix effects, caused by components of a sample other than the analyte of interest, can interfere with the accuracy of quantification by suppressing or enhancing the analyte signal. The use of a stable isotope-labeled internal standard like this compound is intended to compensate for these effects, as it is expected to behave similarly to the analyte during extraction and ionization. A thorough analysis would involve quantifying these effects in various biological matrices, such as blood, plasma, and urine. However, specific studies detailing the matrix effects and the performance of this compound in mitigating them are not present in the searched literature.

Pharmacological and Biochemical Research Applications

In Vitro Studies of Enzyme-Mediated Metabolism

In vitro studies are fundamental to elucidating the specific metabolic pathways of a compound. For dimethocaine (B1670663), these studies have been crucial in identifying the key enzymes responsible for its biotransformation.

Characterization of Cytochrome P450 (CYP) Isoenzyme Involvement in Metabolic Pathways

Research has demonstrated that several cytochrome P450 (CYP) isoenzymes are involved in the initial metabolism of dimethocaine. wikipedia.org The primary Phase I metabolic reactions include N-deethylation and hydroxylation of the p-aminobenzoic acid portion of the molecule. chemicalbook.comnih.gov

Kinetic studies using human liver microsomes and cDNA-expressed P450s have identified CYP1A2, CYP2C19, CYP2D6, and CYP3A4 as significant contributors to dimethocaine metabolism. chemicalbook.com Specifically, CYP3A4 is predominantly responsible for the deethylation of dimethocaine, while CYP2D6 plays a major role in its hydroxylation. chemicalbook.com The net clearances for deethylation have been calculated to be 96% for CYP3A4, 3% for CYP1A2, 1% for CYP2C19, and less than 1% for CYP2D6. nih.govchemicalbook.com For hydroxylation, the net clearances are 51% for CYP2D6, 32% for CYP1A2, 12% for CYP3A4, and 5% for CYP2C19. nih.govchemicalbook.com This involvement of multiple CYP isoforms suggests a reduced likelihood of clinically significant drug-drug interactions with single CYP inhibitors. nih.govchemicalbook.com

Table 1: Contribution of CYP Isoenzymes to Dimethocaine Metabolism

Metabolic Pathway CYP Isoenzyme Net Clearance Contribution
Deethylation CYP3A4 96%
CYP1A2 3%
CYP2C19 1%
CYP2D6 <1%
Hydroxylation CYP2D6 51%
CYP1A2 32%
CYP3A4 12%
CYP2C19 5%

Investigation of N-Acetyltransferase (NAT) Isoenzyme Contributions to Biotransformation

N-acetylation represents a significant Phase II metabolic pathway for dimethocaine. wikipedia.orgnih.gov In vitro studies have pinpointed N-acetyltransferase 2 (NAT2) as the sole isoenzyme responsible for catalyzing this reaction. nih.govuni-saarland.de Despite the p-aminobenzoic acid structure of dimethocaine, which is a known substrate for NAT1, incubations with this isoenzyme showed very low product formation. chemicalbook.com

The kinetic parameters for NAT2-mediated acetylation of dimethocaine have been determined, with a Km value of 102 μM and a Vmax value of 1.1 units/min/pmol. chemicalbook.com The exclusive role of NAT2 in the N-acetylation of dimethocaine suggests that individuals with a slow acetylator phenotype, due to NAT2 polymorphisms, may have altered pharmacokinetics and potentially an increased risk of adverse effects. nih.govchemicalbook.com

Identification and Structural Characterization of Phase I and Phase II Metabolites

In vitro metabolism studies have successfully identified and characterized a range of Phase I and Phase II metabolites of dimethocaine. The primary Phase I reactions are ester hydrolysis, deethylation, and hydroxylation of the aromatic system, as well as combinations of these processes. wikipedia.orgnih.gov The main Phase II reaction is N-acetylation of the p-aminobenzoic acid moiety of the parent compound and its various Phase I metabolites. wikipedia.orgnih.gov Glucuronidation has also been identified as a Phase II metabolic pathway. wikipedia.orguni-saarland.de

In Vivo Metabolic Profiling in Animal Models

The use of Dimethocaine-d4 Hydrochloride as an internal standard is crucial for in vivo studies in animal models, enabling accurate quantification of dimethocaine and its metabolites.

Application in Pharmacokinetic Studies in Preclinical Animal Models

Pharmacokinetic studies in animal models, such as rats and mice, have provided valuable insights into the absorption, distribution, metabolism, and excretion of dimethocaine. nih.govnih.gov Following administration, dimethocaine is metabolized, and its metabolites can be detected in urine and plasma. assuredpharmaceutical.com In rhesus monkeys, the peak effects of dimethocaine were observed within 10 to 20 minutes after injection, with levels returning to baseline within an hour. wikipedia.org

Tracing of Metabolic Fate and Excretion Profiles in Animal Studies

Studies in Wistar rats have been instrumental in elucidating the metabolic fate and excretion of dimethocaine. wikipedia.orgnih.gov After administration of dimethocaine, a variety of metabolites resulting from Phase I and Phase II reactions have been identified in the urine. wikipedia.orgnih.gov The main metabolic pathways observed in rats include ester hydrolysis, deethylation, hydroxylation, N-acetylation, and glucuronidation. uni-saarland.denih.gov The identification of these metabolites in urine provides a comprehensive picture of the biotransformation and elimination of dimethocaine in an in vivo system. nih.gov

Neuropharmacological Research on Dopamine (B1211576) Transporter Interactions

Dimethocaine, a structural analog of cocaine, is a subject of significant interest in neuropharmacological research due to its interaction with the dopamine transporter (DAT). The deuterated form, this compound, is utilized as an internal standard in analytical studies, but for the purposes of pharmacological activity at the receptor level, its profile is considered equivalent to the non-deuterated compound. Research focuses on elucidating its mechanism of action, which is primarily centered on the inhibition of dopamine reuptake. wikipedia.org

In Vitro Receptor Binding Assays and Transporter Affinity Studies (e.g., Dopamine Transporter)

The primary mechanism through which dimethocaine exerts its stimulant effects is by binding to and inhibiting the dopamine transporter (DAT), a protein that clears dopamine from the synaptic cleft. wikipedia.org The affinity of a compound for the DAT is a key determinant of its potency as a dopamine reuptake inhibitor.

In vitro binding assays are critical for quantifying this interaction. These experiments typically use radiolabeled ligands that bind to the DAT, and the ability of a test compound like dimethocaine to displace the radioligand is measured. A common radioligand used in these assays is [³H]WIN 35,428 (also known as CFT), a potent cocaine analog. The results are often expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).

Studies have demonstrated that dimethocaine fully displaces [³H]CFT binding and completely inhibits dopamine uptake. nih.govncats.io In comparative assays, dimethocaine was found to be only slightly less potent than cocaine. One study determined the estimated Ki of dimethocaine for the DAT to be 1.4 µM and its IC50 value for inhibiting dopamine uptake to be 1.2 µM. nih.govncats.io For comparison, the same study measured the Ki and IC50 values for cocaine at 0.6 µM and 0.7 µM, respectively. nih.gov This indicates that while both compounds act on the same target, dimethocaine has a somewhat lower binding affinity than cocaine. wikipedia.org

In Vitro Dopamine Transporter (DAT) Affinity

Comparison of Dimethocaine and Cocaine binding affinity (Ki) and inhibition of dopamine uptake (IC50) at the dopamine transporter.

CompoundBinding Affinity (Ki) for DAT [µM]Dopamine Uptake Inhibition (IC50) [µM]Reference
Dimethocaine1.41.2 nih.govncats.io
Cocaine0.60.7 nih.gov

Comparative Pharmacological Potency Studies in Animal Models (excluding human in vivo effects)

The functional consequences of dimethocaine's interaction with the dopamine transporter have been investigated in various animal models, allowing for a comparison of its potency with cocaine and other local anesthetics. These studies confirm that dimethocaine's ability to inhibit dopamine reuptake translates to cocaine-like physiological and behavioral effects.

In microdialysis studies conducted in awake rats, dimethocaine produced dose-dependent and reversible increases in the concentration of dopamine in the striatum. nih.gov These results show a direct link between the compound's in vitro action and its in vivo neurochemical effect. The study found that dimethocaine was less potent than cocaine, requiring a higher concentration to produce a similar effect. Specifically, a 1 mM concentration of dimethocaine was needed to produce a 12-fold increase in dopamine levels, whereas cocaine achieved the same effect at a lower concentration of 0.1 mM. nih.gov Procaine, another local anesthetic, was significantly less potent, requiring a 10 mM concentration to produce only a 6-fold increase in dopamine. nih.gov

Comparative In Vivo Effects on Striatal Dopamine

Effective concentrations of local anesthetics required to increase extracellular dopamine levels in rat striatum.

CompoundConcentrationIncrease in Dialysate DopamineReference
Dimethocaine1 mM~12-fold nih.gov
Cocaine0.1 mM~12-fold nih.gov
Procaine10 mM~6-fold nih.gov

Behavioral studies in rhesus monkeys have also been conducted to assess the reinforcing effects of dimethocaine, which are closely linked to dopamine transporter occupancy. When substituted for cocaine in self-administration paradigms, dimethocaine was found to be a more potent reinforcer than procaine, with administration leading to higher response rates. ncats.io While the affinity of dimethocaine for the dopamine transporter is lower than that of cocaine, its potency in inhibiting dopamine uptake is comparable, meaning a higher dose is required to achieve a similar behavioral response. wikipedia.org

In mice, the acute administration of dimethocaine (in doses of 10-40 mg/kg, intraperitoneally) resulted in a significant increase in locomotor activity, a classic behavioral marker for stimulant drugs that act on the dopamine system. ncats.io

Applications in Forensic and Toxicological Research Methodologies

Development and Validation of Analytical Methods for Novel Psychoactive Substances (NPS) Detection

The proliferation of Novel Psychoactive Substances presents a continuous challenge for forensic laboratories, requiring the rapid development of robust and reliable detection methods. Dimethocaine-d4 Hydrochloride plays a crucial role in this process as a stable isotope-labeled internal standard (SIL-IS).

The development of quantitative analytical methods, particularly those using hyphenated chromatographic and mass spectrometric techniques like ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS), necessitates the use of internal standards to ensure accuracy. nih.govlcms.cz During method validation, this compound is added at a known concentration to calibration standards, quality controls, and unknown samples. This allows for the correction of variations that can occur during sample preparation and instrumental analysis. clearsynth.com

Key validation parameters assessed using deuterated internal standards include:

Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy. Studies validating multi-analyte methods for NPS report LOQs ranging from 0.4 to 16 ng/mL in blood and urine. nih.gov

Precision and Accuracy: The internal standard helps to ensure that measurements are both reproducible (precision) and close to the true value (accuracy), compensating for matrix effects and variations in instrument response. clearsynth.com

Matrix Effects: Biological samples contain a multitude of endogenous compounds that can enhance or suppress the analyte's signal in a mass spectrometer. As the deuterated standard is affected by these interferences in a nearly identical way to the target analyte, its inclusion allows for accurate signal correction. clearsynth.com

Recovery: The efficiency of the extraction process can be monitored by comparing the internal standard's signal in an extracted sample to that of a pure standard solution.

A study aimed at determining 79 NPS and other drugs in postmortem blood and urine utilized a modified QuEChERS method with UHPLC-MS/MS, relying on deuterated internal standards for quantification. nih.gov The successful validation of this method demonstrates the suitability and importance of using compounds like this compound to create reliable analytical tools for emerging drug threats. nih.gov

Quantification in Complex Biological Matrices for Forensic Investigations and Method Development

Forensic investigations often require the analysis of drugs in complex biological matrices such as blood, urine, oral fluid, and hair. valpo.eduntnu.nonih.gov Each matrix presents unique analytical challenges due to the presence of proteins, salts, lipids, and other potential interferences. clearsynth.com this compound is ideally suited for use in these scenarios.

When analyzing postmortem or antemortem blood and urine samples, sample preparation steps like protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) are necessary. nih.govntnu.no Analyte can be lost during these multi-step procedures. By adding this compound at the beginning of the process, any loss of the target analyte is mirrored by a proportional loss of the internal standard. The ratio of the analyte's signal to the internal standard's signal remains constant, enabling accurate quantification regardless of extraction inefficiency. lcms.cz

The table below summarizes common analytical techniques and biological matrices where deuterated internal standards like this compound are essential for accurate quantification.

Analytical TechniqueBiological MatrixPurpose in Forensic Investigations
UHPLC-MS/MS Blood, Plasma, SerumQuantification of drugs and metabolites for impairment assessment or cause of death determination. nih.govntnu.no
GC-MS UrineScreening and confirmation of drug use; often used in workplace drug testing and clinical toxicology. nih.gov
LC-MS/MS Oral FluidDetection of recent drug use, as it reflects recent exposure better than urine. nih.gov
GC-MS/MS HairProvides a historical record of drug exposure, showing use over months. ntnu.no

For example, a validated UHPLC-MS/MS method was successfully applied to 54 blood and 16 urine samples from 68 forensic cases, identifying 22 different analytes, including synthetic cathinones. nih.gov The use of deuterated internal standards was fundamental to achieving the quantification necessary for interpreting these forensic cases. nih.gov

Role in Methodological Advancements for Illicit Substance Analysis and Reference Standard Development

The use of deuterated analogues as internal standards represents a significant methodological advancement in forensic toxicology. researchgate.net It has become the gold standard for quantitative analysis using mass spectrometry, largely replacing older methods that relied on structurally similar but not isotopically labeled internal standards. clearsynth.comnih.gov

This compound serves as a critical analytical reference material. Its synthesis and characterization provide forensic laboratories with a reliable tool to enhance their analytical capabilities. lgcstandards.com The key advantages it brings to methodological advancements include:

Increased Specificity and Sensitivity: Techniques like LC-MS/MS can detect substances at very low concentrations. The use of a SIL-IS like this compound ensures that these low-level detections are accurately quantified. nih.gov

Improved Method Ruggedness: Methods that incorporate deuterated internal standards are less susceptible to minor variations in experimental conditions, making them more robust and reliable for routine use in forensic casework. clearsynth.com

Foundation for Multiplex Assays: Modern forensic methods aim to screen for hundreds of potential substances in a single analysis. nih.gov Deuterated internal standards are essential for the development and validation of these extensive screening panels, allowing for the accurate quantification of numerous compounds simultaneously.

By acting as an exact proxy for the target analyte during analysis, this compound and other deuterated standards allow for the development of highly accurate, sensitive, and reliable methods, which are crucial for providing objective and defensible results in forensic and toxicological investigations. clearsynth.comresearchgate.net

Emerging Research Areas and Future Perspectives

Integration with Advanced Spectroscopic and Imaging Techniques in Chemical Biology Research

The use of deuterated compounds like Dimethocaine-d4 Hydrochloride is becoming increasingly integral to advanced spectroscopic and imaging methodologies in chemical biology. The presence of deuterium (B1214612) atoms, which are heavier than hydrogen, introduces minimal structural changes but offers a distinct mass signature, which is invaluable for techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. scispace.comthalesnano.com

In mass spectrometry, this compound serves as an ideal internal standard for the quantification of its non-deuterated counterpart, Dimethocaine (B1670663). thalesnano.com The mass shift of +4 Da (Daltons) allows for clear differentiation between the labeled standard and the unlabeled analyte, improving the accuracy and reliability of quantitative analyses in complex biological matrices. cymitquimica.comscbt.com This is particularly crucial in pharmacokinetic studies where precise measurement of drug concentration over time is required. thalesnano.com

Deuterium Metabolic Imaging (DMI) is another innovative area where deuterated molecules are finding application. nih.gov DMI is a magnetic resonance-based technique that tracks the metabolic fate of deuterium-labeled substrates in vivo. nih.govmdpi.com While not directly a metabolic substrate in the same way as glucose, the principles of DMI highlight the potential for using deuterated compounds to non-invasively probe biological systems. The low natural abundance of deuterium (approximately 0.015%) ensures that the signal from an administered deuterated compound is detected with minimal background interference. nih.govnih.gov

Table 1: Spectroscopic Properties and Applications

Technique Role of this compound Advantage of Deuteration
Mass Spectrometry (MS) Internal Standard for Quantification Clear mass differentiation from unlabeled analyte, enhanced accuracy. thalesnano.comresolvemass.ca
Nuclear Magnetic Resonance (NMR) Structural Elucidation, Mechanistic Studies Provides information on molecular structure and reaction pathways. thalesnano.com

Role in Contemporary Drug Discovery Research Methodologies and Lead Optimization

Deuterated compounds are playing an increasingly significant role in modern drug discovery, particularly in the lead optimization phase. danaher.comresearchgate.net The substitution of hydrogen with deuterium at specific molecular sites can alter a drug's metabolic profile, a phenomenon known as the Deuterium Kinetic Isotope Effect (DKIE). nih.gov The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to cleavage by metabolic enzymes, such as cytochrome P450s. nih.gov

This principle is applied to improve the pharmacokinetic properties of drug candidates. By strategically placing deuterium atoms at sites vulnerable to metabolism, researchers can slow down the rate of metabolic breakdown. nih.govdovepress.com This can lead to several desirable outcomes:

Increased metabolic stability. nih.gov

Longer drug half-life.

Reduced formation of potentially toxic metabolites.

Improved safety and efficacy profiles. nih.gov

While specific studies on the metabolic fate of this compound are not widely published, the principles of deuteration in drug design are well-established. For a compound like Dimethocaine, which is known to be metabolized in the body, a deuterated analog could theoretically exhibit a modified pharmacokinetic profile. Research in this area would involve comparing the metabolism of Dimethocaine and this compound in vitro using systems like human liver microsomes and in vivo in animal models. dovepress.comnih.gov Such studies are crucial for understanding how deuteration can be used to fine-tune the properties of new chemical entities during the lead optimization process. nih.gov

Table 2: Potential Impact of Deuteration on Pharmacokinetic Parameters

Parameter Potential Effect of Deuteration (DKIE) Rationale
Metabolic Rate Decreased Stronger C-D bond slows enzymatic cleavage. nih.gov
Half-life (t½) Increased Slower metabolism leads to longer persistence in the body. dovepress.com
Drug Exposure (AUC) Increased Higher concentration of the drug over time. dovepress.com

Challenges and Opportunities in Standardization of Analytical Research Methodologies for Deuterated Analogs

The growing use of deuterated compounds presents both challenges and opportunities for the standardization of analytical methods. A primary challenge is ensuring the isotopic purity and stability of the deuterated analog. digitellinc.com It is often difficult to synthesize a compound that is 100% isotopically pure, and the presence of unlabeled or partially labeled molecules can affect the accuracy of quantitative assays. nih.govdigitellinc.com

Another significant challenge is the potential for chromatographic separation between the deuterated and non-deuterated analogs. sigmaaldrich.com Although the chemical properties are very similar, the slight difference in lipophilicity between hydrogen and deuterium can sometimes lead to different retention times in high-performance liquid chromatography (HPLC), which complicates analysis. sigmaaldrich.com Furthermore, the potential for deuterium-hydrogen exchange, where deuterium atoms are lost and replaced by protons from the solvent or matrix, can compromise the integrity of the standard. sigmaaldrich.com

These challenges create opportunities for the development of more robust analytical methodologies and regulatory guidelines. nih.govdigitellinc.com There is a need for:

Advanced synthetic methods to produce highly pure deuterated compounds. epj-conferences.org

High-resolution analytical techniques that can accurately determine isotopic distribution. nih.gov

Standardized protocols for validating the stability of deuterated standards under various storage and experimental conditions. sigmaaldrich.com

Clear regulatory guidance on the acceptable levels of isotopic impurities in deuterated active pharmaceutical ingredients. digitellinc.com

The International Consortium for Innovation & Quality (IQ) in Pharmaceutical Development has already formed a working group to address these specific issues, highlighting the industry's recognition of the importance of standardization in this area. digitellinc.com

Potential for Deuterated Analogues in Comprehensive Metabolic Fingerprinting and Systems Biology Research

Deuterated analogues hold significant promise for the fields of metabolic fingerprinting and systems biology. Metabolic fingerprinting aims to capture a snapshot of all the small-molecule metabolites in a biological system at a specific time. Using stable isotope-labeled compounds, such as this compound, as internal standards can greatly enhance the quality and reproducibility of these complex analyses. scispace.comresearchgate.net

In systems biology, deuterated tracers are used to perform metabolic flux analysis, which quantifies the rates of reactions within metabolic pathways. scispace.com By introducing a deuterated substrate into a biological system, researchers can trace the path of the deuterium atoms as they are incorporated into various downstream metabolites. scispace.commdpi.com This provides a dynamic view of cellular physiology and how it changes in response to stimuli or in disease states.

The application of this compound in this context would likely be as a tool to study drug metabolism pathways with high precision. By administering the deuterated compound, researchers could use techniques like UPLC-MS/MS to identify and quantify its metabolites, providing a detailed map of its biotransformation. researchgate.net This information is invaluable for understanding drug-drug interactions and inter-individual variability in drug response. The use of deuterated analogs allows for the unambiguous identification of drug-related metabolites against the complex background of endogenous molecules. nih.gov

Q & A

Q. How can researchers confirm the structural identity and purity of Dimethocaine-d4 Hydrochloride during synthesis?

  • Methodological Answer : Structural confirmation requires a combination of spectroscopic techniques:
  • Nuclear Magnetic Resonance (NMR) : Analyze 1^1H and 13^13C NMR spectra to verify deuteration at specific positions and compare peak shifts with non-deuterated analogs .
  • Mass Spectrometry (MS) : Use high-resolution MS to confirm the molecular ion peak at m/z 314.85 (accounting for deuterium substitution) and isotopic distribution patterns .
  • Elemental Analysis : Validate the chlorine content (from HCl) and deuterium incorporation via combustion analysis .
    Purity assessment should include HPLC (e.g., Kromasil C18 column, methanol-phosphate buffer mobile phase) with UV detection at 207–220 nm, referencing retention times against standards .

Q. What analytical techniques are recommended for quantifying this compound in experimental matrices?

  • Methodological Answer :
  • HPLC with UV Detection : Optimize using a C18 column (150 mm × 4.6 mm, 5 µm), isocratic elution with methanol-phosphate buffer (70:30), and calibration curves (1–10 µg/mL range). Validate precision (RSD <2%) and accuracy (recovery 98–102%) .
  • Liquid Chromatography-Mass Spectrometry (LC-MS) : For trace-level quantification in biological samples, employ deuterated internal standards to correct for matrix effects. Use multiple reaction monitoring (MRM) transitions specific to Dimethocaine-d4 .

Advanced Research Questions

Q. How should researchers design forced degradation studies to evaluate the stability of this compound?

  • Methodological Answer : Expose the compound to:
  • Acidic/alkaline hydrolysis : Reflux in 0.1M HCl/NaOH at 60°C for 24 hours.
  • Oxidative stress : Treat with 3% H2_2O2_2 at room temperature.
  • Photolytic stress : Expose to UV light (ICH Q1B guidelines).
    Analyze degradation products via HPTLC or UPLC-PDA, and identify major impurities using FTIR (e.g., carbonyl groups from ester hydrolysis) or high-resolution MS .

Q. What strategies resolve discrepancies in pharmacokinetic data for this compound across studies?

  • Methodological Answer :
  • Cross-validate assays : Compare results from HPLC, LC-MS, and radioisotope tracing (if available) to identify method-specific biases .
  • Control for deuterium isotope effects : Assess metabolic stability differences between deuterated and non-deuterated forms using in vitro microsomal assays .
  • Statistical reconciliation : Apply Bland-Altman analysis or Deming regression to harmonize datasets from disparate methodologies .

Q. How can researchers optimize chromatographic separation of Dimethocaine-d4 from its metabolites in biological samples?

  • Methodological Answer :
  • Column chemistry : Test phenyl-hexyl or HILIC columns to improve resolution of polar metabolites.
  • Mobile phase additives : Incorporate 0.1% formic acid or ammonium acetate to enhance ionization efficiency in LC-MS.
  • Gradient elution : Use a 5–95% acetonitrile gradient over 20 minutes to separate structurally similar analytes .

Experimental Design & Validation

Q. What critical parameters must be validated in an HPLC method for this compound?

  • Methodological Answer : Validate per ICH Q2(R1):
  • Linearity : R2^2 ≥0.998 over 50–150% of the target concentration.
  • Accuracy : Spike recovery rates (95–105%) in triplicate.
  • Precision : Intra-day/inter-day RSD ≤2%.
  • LOD/LOQ : Signal-to-noise ratios of 3:1 and 10:1, respectively .

Q. How to ensure reproducibility in protocols involving this compound?

  • Methodological Answer :
  • Documentation : Follow the Beilstein Journal of Organic Chemistry guidelines for detailed experimental sections, including solvent batches, equipment models, and environmental conditions (e.g., humidity, temperature) .
  • Reagent standardization : Use USP-grade solvents and pre-titrated buffers.
  • Blinded analysis : Assign independent researchers to prepare and analyze samples to minimize bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.